molecular formula C18H17ClN4O B2396375 2-(2-Chlorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide CAS No. 2319647-81-7

2-(2-Chlorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide

Cat. No.: B2396375
CAS No.: 2319647-81-7
M. Wt: 340.81
InChI Key: ALUQSUCYZFDPJB-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a pyridinylpyrazolyl moiety, and an acetamide functional group, making it a versatile molecule for chemical modifications and reactions.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-23-14(11-17(22-23)16-8-4-5-9-20-16)12-21-18(24)10-13-6-2-3-7-15(13)19/h2-9,11H,10,12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUQSUCYZFDPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring to introduce the chlorophenyl group. This is followed by the formation of the pyridinylpyrazolyl moiety through cyclization reactions involving appropriate precursors. The final step involves the acylation of the intermediate compound to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

2-(2-Chlorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions or as a ligand in receptor binding studies.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a balance between hydrophobic and hydrophilic properties, making it suitable for various research applications.

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